molecular formula C15H18N4O B1682945 2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine CAS No. 959705-64-7

2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine

Cat. No. B1682945
M. Wt: 270.33 g/mol
InChI Key: YNADXFWEXJTQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine” is a non-polymer compound with the formula C15H18N4O . It has a molecular weight of 270.33 Da .


Molecular Structure Analysis

The compound’s structure can be represented by the following Isomeric SMILES: CCCc1nc(c2n1c3c(ccc(n3)OC)nc2C)C . The InChI representation is InChI=1S/C15H18N4O/c1-5-6-12-17-10(3)14-9(2)16-11-7-8-13(20-4)18-15(11)19(12)14/h7-8H,5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

The compound has a formal charge of 0 . It consists of 38 atoms, 0 of which are chiral . It has 40 bonds, 15 of which are aromatic .

Scientific Research Applications

  • It’s also known as 12-methoxy-5,7-dimethyl-3-propyl-2,4,8,13-tetraazatricyclo [7.4.0.0²,⁶]trideca-1 (13),3,5,7,9,11-hexaene .
  • The molecular formula is C15H18N4O and the molecular weight is 270.336 g/mol .
  • It’s listed in the Fisher Scientific catalog, which suggests it might be used in scientific research .
  • There’s a record of the crystal structure of human phosphodiesterase 10 in complex with this compound , which suggests it might be used in biochemistry or medicinal chemistry research.

properties

IUPAC Name

12-methoxy-5,7-dimethyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-5-6-12-17-10(3)14-9(2)16-11-7-8-13(20-4)18-15(11)19(12)14/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNADXFWEXJTQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine
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